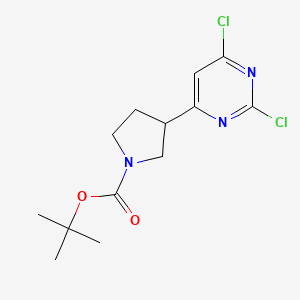
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 318.2 . It’s a solid at room temperature and should be stored in a refrigerator .作用機序
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine acts as an intermediate in the synthesis of various organic compounds. It is believed to react with other compounds to form a variety of products, including peptides, peptidomimetics, and other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied.
実験室実験の利点と制限
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine has several advantages in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is also a relatively expensive compound, so it may not be suitable for all laboratory experiments.
将来の方向性
Future research on 2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine should focus on further elucidating its mechanism of action and elucidating its biochemical and physiological effects. Additionally, further research should be done to develop more cost-effective methods of synthesis and to develop new applications for the compound. Other possible future directions include exploring its potential use in drug discovery, studying its pharmacokinetics and pharmacodynamics, and investigating its potential as a therapeutic agent.
合成法
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine can be synthesized through a number of methods, including the reaction of 1-boc-pyrrolidin-3-yl chloride with 2,4-dichloropyrimidine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an inert atmosphere and is typically heated to a temperature of around 80 °C.
科学的研究の応用
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine has been used in a variety of scientific research applications, such as the synthesis of novel compounds for use in drug discovery and development. It has also been used in the synthesis of peptide analogues and in the preparation of compounds for use in molecular biology.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-(2,6-dichloropyrimidin-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-5-4-8(7-18)9-6-10(14)17-11(15)16-9/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCCMCHCTVHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)




![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)


![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)